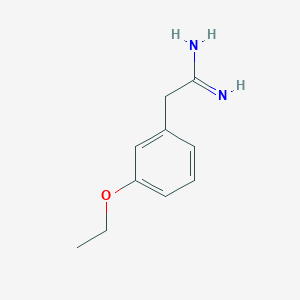
2-(3-Ethoxyphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyphenyl)ethanimidamide is an organic compound with the molecular formula C10H14N2O It is a derivative of ethanimidamide, where the phenyl ring is substituted with an ethoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)ethanimidamide typically involves the reaction of 3-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: 2-(3-Ethoxyphenyl)ethanamine.
Substitution: Various substituted ethanimidamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Ethoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the imidamide moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)ethanimidamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Chlorophenyl)ethanimidamide: Contains a chlorine atom instead of an ethoxy group.
2-(3-Nitrophenyl)ethanimidamide: Features a nitro group in place of the ethoxy group.
Uniqueness
2-(3-Ethoxyphenyl)ethanimidamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful in applications where specific electronic or steric properties are required.
Propriétés
Numéro CAS |
885957-33-5 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12) |
Clé InChI |
ILPQCODZEJJZON-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


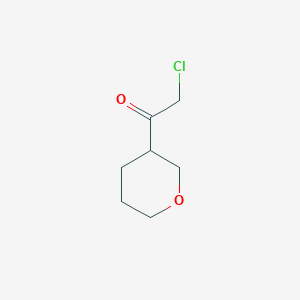
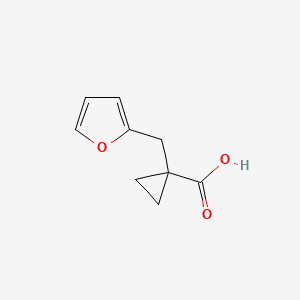



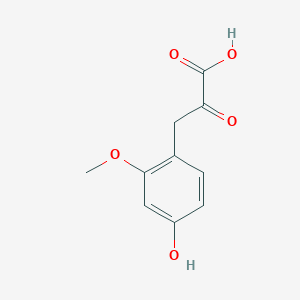
![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
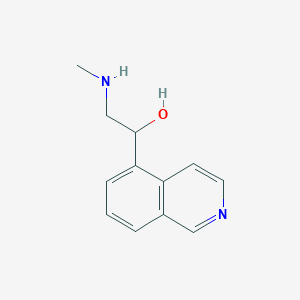
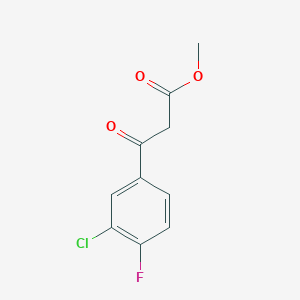
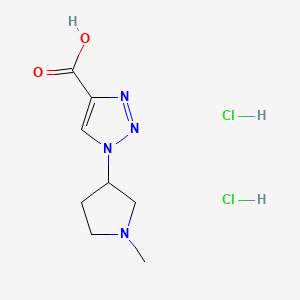

![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
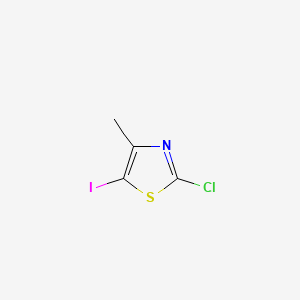
![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)
